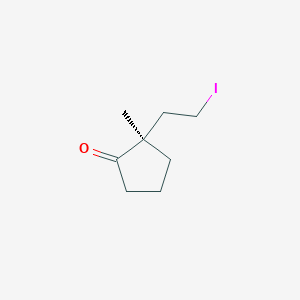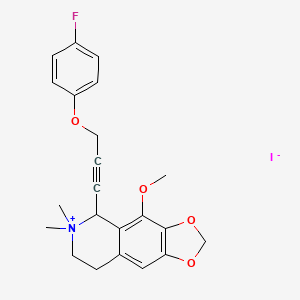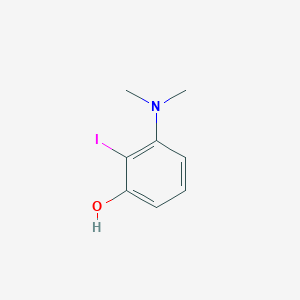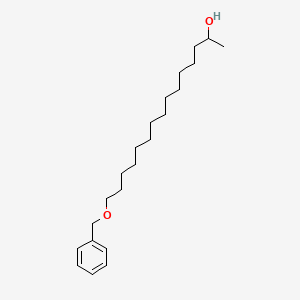![molecular formula C16H19F2NO2 B12632043 1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate CAS No. 1000689-14-4](/img/structure/B12632043.png)
1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate is a complex organic compound with a unique spiro structure
Métodos De Preparación
The synthesis of 1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the cyclopropane ring and the carboxylate group. Reaction conditions may include the use of strong bases, such as sodium hydride, and various solvents like dichloromethane or tetrahydrofuran. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate can be compared with other similar compounds, such as:
Difluoro (4-(1,1-dimethylethyl)-2-{1-[4-(1,1-dimethylethyl)-3,5-dimethyl-2H-pyrrol-2-ylidene-N]ethyl}-3,5-dimethyl-1H-pyrrol-2-ylidene-N]ethyl}-3,5-dimethyl-1H-pyrrolato-N)boron: This compound is used as a laser dye and has applications in bio-labeling and light sensing.
(Ir [dF (CF3)ppy] 2 (dtbpy))PF 6: This cyclometalated iridium (III) complex is used in visible-light mediated photocatalytic organic transformations.
The uniqueness of 1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate lies in its spiro structure and the presence of both fluorine and cyclopropane groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
1000689-14-4 |
|---|---|
Fórmula molecular |
C16H19F2NO2 |
Peso molecular |
295.32 g/mol |
Nombre IUPAC |
tert-butyl 1',1'-difluorospiro[2,3-dihydroquinoline-4,2'-cyclopropane]-1-carboxylate |
InChI |
InChI=1S/C16H19F2NO2/c1-14(2,3)21-13(20)19-9-8-15(10-16(15,17)18)11-6-4-5-7-12(11)19/h4-7H,8-10H2,1-3H3 |
Clave InChI |
JCAJGQRZPJCBRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC2(F)F)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Triphenylmethoxy)propyl]thymine](/img/structure/B12631972.png)

![8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde](/img/structure/B12631984.png)






![Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-](/img/structure/B12632025.png)



![3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B12632047.png)
